molecular formula C10H8N2O2 B12900378 3-Acetyl-4-hydroxycinnoline

3-Acetyl-4-hydroxycinnoline

Cat. No.: B12900378
M. Wt: 188.18 g/mol
InChI Key: RZXNQPGHGIDBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-hydroxycinnoline is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is known for its unique structural features and diverse pharmacological properties, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-hydroxycinnoline typically involves the acetylation of 4-hydroxycinnoline. One common method includes the reaction of 4-hydroxycinnoline with acetyl chloride in the presence of a base such as pyridine . Another approach involves the use of acetic anhydride as the acetylating agent under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-hydroxycinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, alcohols, and substituted cinnoline derivatives .

Mechanism of Action

The mechanism of action of 3-acetyl-4-hydroxycinnoline involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential enzymes and metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-4-hydroxycinnoline is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to undergo diverse chemical reactions also sets it apart from similar compounds .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-acetyl-1H-cinnolin-4-one

InChI

InChI=1S/C10H8N2O2/c1-6(13)9-10(14)7-4-2-3-5-8(7)11-12-9/h2-5H,1H3,(H,11,14)

InChI Key

RZXNQPGHGIDBQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.